molecular formula C19H44N2O7Si2 B1592831 N,N-Bis[3-(triethoxysilyl)propyl]urea CAS No. 69465-84-5

N,N-Bis[3-(triethoxysilyl)propyl]urea

Cat. No.: B1592831
CAS No.: 69465-84-5
M. Wt: 468.7 g/mol
InChI Key: PCBFLGCGQJZONK-UHFFFAOYSA-N
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Description

N,N-Bis[3-(triethoxysilyl)propyl]urea is a useful research compound. Its molecular formula is C19H44N2O7Si2 and its molecular weight is 468.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N,N-Bis[3-(triethoxysilyl)propyl]urea plays a significant role in biochemical reactions due to its ability to form stable bonds with siliceous surfaces and other oxides. This compound interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surface of biomolecules. These interactions enhance the stability and functionality of the biomolecules, making this compound a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell surface receptors and intracellular proteins, this compound can modulate cell function and behavior. For example, it has been observed to enhance cell adhesion and proliferation, making it useful in tissue engineering and regenerative medicine .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular behavior and function, making this compound a powerful tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as high temperatures or exposure to moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell adhesion and proliferation. These temporal effects make it important to carefully control experimental conditions when using this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to enhance cell adhesion and proliferation, while at higher doses, it can have toxic or adverse effects. For example, high doses of this compound can lead to cell death and tissue damage. These dosage effects highlight the importance of carefully controlling the concentration of this compound in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to enhance the activity of certain enzymes involved in cell adhesion and proliferation. These interactions make this compound a valuable tool in studying metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it has been observed to localize to the cell membrane and cytoplasm, where it can interact with cell surface receptors and intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to interact with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cell membrane, cytoplasm, or nucleus. These localization patterns can influence the activity and function of this compound, making it a valuable tool in studying cellular processes .

Properties

IUPAC Name

1,1-bis(3-triethoxysilylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21(19(20)22)16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBFLGCGQJZONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44N2O7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624138
Record name N,N-Bis[3-(triethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69465-84-5
Record name N,N-Bis[3-(triethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.